1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene
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Overview
Description
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene is an organic compound that features a nitrobenzene core substituted with a 3-(4-ethoxyphenoxy)propoxy group
Preparation Methods
The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-ethoxyphenol and 2-nitrobenzene.
Etherification: 4-ethoxyphenol undergoes etherification with 1-bromo-3-chloropropane to form 3-(4-ethoxyphenoxy)propane.
Nucleophilic Substitution: The intermediate 3-(4-ethoxyphenoxy)propane reacts with 2-nitrobenzene under nucleophilic substitution conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various electrophiles.
Scientific Research Applications
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene depends on its specific application. For example, if used as a pharmacophore, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical pathways.
Comparison with Similar Compounds
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene can be compared with similar compounds, such as:
2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene: This compound has a chlorine substituent instead of a hydrogen atom on the benzene ring, which may alter its reactivity and applications.
1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]benzene:
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene: Similar to the previous compound but with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research applications.
Properties
IUPAC Name |
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-2-21-14-8-10-15(11-9-14)22-12-5-13-23-17-7-4-3-6-16(17)18(19)20/h3-4,6-11H,2,5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFDXELNLQTWOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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